molecular formula C17H10FN3O2S B5661896 2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one

2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one

Cat. No.: B5661896
M. Wt: 339.3 g/mol
InChI Key: MQJTZRIWKIOMDV-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one is a complex organic compound that features a unique combination of fluorophenyl, indole, and thiazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one typically involves the condensation of 4-fluoroaniline with an indole-2,3-dione derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The resulting intermediate is then reacted with a thiazolone derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid.

    Thiazolone Derivatives: Compounds like thiazolidinediones and thiazolylbenzimidazoles.

Uniqueness

2-[(4-fluorophenyl)imino]-5-(2-oxo-1,2-dihydro-3H-indol-3-yliden)-1,3-thiazolan-4-one is unique due to its combination of fluorophenyl, indole, and thiazolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(4-fluoroanilino)-4-hydroxy-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O2S/c18-9-5-7-10(8-6-9)19-17-21-16(23)14(24-17)13-11-3-1-2-4-12(11)20-15(13)22/h1-8,23H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJTZRIWKIOMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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